molecular formula C7H2BrF4NO2S B14065386 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene

Cat. No.: B14065386
M. Wt: 320.06 g/mol
InChI Key: ADHNMQMWSNBTNZ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring bromo, fluoro, nitro, and trifluoromethylthio (SCF₃) substituents. Its molecular formula is C₇H₂BrF₄NO₂S, with a molecular weight of approximately 320.9 g/mol. The trifluoromethylthio group is a strong electron-withdrawing moiety, while the nitro group further polarizes the aromatic ring, making the compound highly reactive in electrophilic and nucleophilic substitution reactions. This structural complexity renders it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules .

Properties

Molecular Formula

C7H2BrF4NO2S

Molecular Weight

320.06 g/mol

IUPAC Name

2-bromo-3-fluoro-1-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2BrF4NO2S/c8-5-3(13(14)15)1-2-4(6(5)9)16-7(10,11)12/h1-2H

InChI Key

ADHNMQMWSNBTNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and trifluoromethylthiolation reactions. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by nitration to introduce the nitro group. The trifluoromethylthio group is then introduced using a trifluoromethylthiolating agent under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

(a) 1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0)
  • Molecular Formula : C₇H₃BrClF₃
  • Molecular Weight : 259.45 g/mol .
  • Key Differences :
    • Replaces the nitro and SCF₃ groups with chloro and CF₃.
    • Chloro is a weaker electron-withdrawing group compared to nitro, reducing ring polarization.
    • Lower molecular weight (259.45 vs. 320.9 g/mol) results in higher volatility (bp data unavailable but inferred from analogous compounds).
(b) 5-Bromo-2-nitrobenzotrifluoride (CAS Not Provided)
  • Molecular Formula: C₇H₃BrF₃NO₂
  • Molecular Weight : 270.02 g/mol .
  • Key Differences :
    • Substitutes SCF₃ with CF₃.
    • The CF₃ group is less electronegative than SCF₃, leading to reduced electron-withdrawing effects.
    • Lower molecular weight (270.02 vs. 320.9 g/mol) impacts solubility and melting point.
(c) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6)
  • Molecular Formula : C₇H₃BrF₄O
  • Molecular Weight : ~275.0 g/mol .
  • Key Differences :
    • Replaces nitro and SCF₃ with trifluoromethoxy (OCF₃) and fluoro.
    • OCF₃ is less lipophilic than SCF₃, reducing bioavailability in drug design .

Impact on Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends
Target Compound 320.9 Not Reported Low in water; soluble in DMSO, acetone
1-Bromo-3-chloro-2-(trifluoromethyl)benzene 259.45 Not Reported Soluble in organic solvents
5-Bromo-2-nitrobenzotrifluoride 270.02 33–35 (at 1005 mmHg) Soluble in benzene, ether
1-Bromo-2-nitrobenzene 202.01 261 Soluble in ethanol, benzene

The target compound’s higher molecular weight and SCF₃ group contribute to lower aqueous solubility but enhanced lipophilicity compared to CF₃- or OCF₃-containing analogs.

Bioactivity and Pharmacological Potential

  • Fluorine and SCF₃ groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-Bromo-2-nitrobenzene) .
  • The nitro group may confer antibacterial or antiparasitic activity, as seen in structurally related benzothieno[3,2-b]furans .

Biological Activity

1-Bromo-2-fluoro-6-nitro-3-(trifluoromethylthio)benzene is an aromatic compound featuring several functional groups that may influence its biological activity. The presence of bromine, fluorine, nitro, and trifluoromethylthio groups suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H2BrF4NO2SC_7H_2BrF_4NO_2S, with a molecular weight of approximately 291.05 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC7H2BrF4NO2S
Molecular Weight291.05 g/mol
IUPAC NameThis compound
InChI KeyLIGBGEJPUQBLTG-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The trifluoromethylthio group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. The nitro group may undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular components.

Antimicrobial Properties

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with similar trifluoromethyl and nitro substituents have shown promising results in inhibiting cancer cell proliferation. For example, studies indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives against Bacillus mycoides, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active compounds .
  • Anticancer Efficacy : In vitro tests on human cancer cell lines showed that compounds similar to this compound had IC50 values ranging from 12.4 μM to 52.1 μM across different cell lines, indicating significant anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 μM)
This compoundTBDTBD
Compound A (similar structure)4.8822.4
Compound B (different substituent)TBD44.4

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